(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
Description
(2R,4R,6S)-2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid (CAS: 2059907-93-4) is a chiral piperidine derivative with a molecular formula of C₁₀H₁₄F₃NO₃ and a molecular weight of 253.22 g/mol . The compound features:
- A piperidine ring with stereochemical specificity at positions 2R, 4R, and 6S.
- Methyl groups at positions 2 and 6, enhancing steric hindrance and influencing conformational flexibility.
- A trifluoroacetyl group at position 1, providing strong electron-withdrawing properties.
- A carboxylic acid at position 4, enabling hydrogen bonding and salt formation.
This compound is typically used as an intermediate in pharmaceutical synthesis, particularly in the development of bioactive molecules targeting enzymes or receptors where stereochemistry and functional group interactions are critical .
Properties
Molecular Formula |
C10H14F3NO3 |
|---|---|
Molecular Weight |
253.22 g/mol |
IUPAC Name |
(2S,6R)-2,6-dimethyl-1-(2,2,2-trifluoroacetyl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C10H14F3NO3/c1-5-3-7(8(15)16)4-6(2)14(5)9(17)10(11,12)13/h5-7H,3-4H2,1-2H3,(H,15,16)/t5-,6+,7? |
InChI Key |
PAKKJFSZUSBMKI-MEKDEQNOSA-N |
Isomeric SMILES |
C[C@@H]1CC(C[C@@H](N1C(=O)C(F)(F)F)C)C(=O)O |
Canonical SMILES |
CC1CC(CC(N1C(=O)C(F)(F)F)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach is to start with a piperidine derivative, which is then subjected to various functionalization reactions to introduce the trifluoroacetyl and carboxylic acid groups. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and precise control of reaction parameters, such as temperature, pressure, and pH, is crucial to ensure high yield and purity of the final product. Additionally, purification steps such as crystallization, distillation, or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol or other derivatives.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols
Scientific Research Applications
(2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a tool for studying enzyme mechanisms and protein-ligand interactions due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetyl group can form strong interactions with active sites, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations
Functional Group Diversity :
- The trifluoroacetyl group in the target compound offers superior electron-withdrawing effects compared to the Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethoxycarbonyl) groups in analogs . This enhances reactivity in nucleophilic acyl substitution reactions.
- Carboxylic acid at position 4 (target compound) vs. position 3 (CAS 652971-20-5) alters hydrogen-bonding interactions and solubility profiles .
Applications :
- The target compound’s carboxylic acid and trifluoroacetyl groups make it suitable for synthesizing protease inhibitors or kinase modulators.
- Fmoc-piperazine (CAS 180576-05-0) is specialized for peptide synthesis due to its UV-active protecting group .
- TEMPO derivatives (CAS 15871-57-5) are niche in materials science and catalysis due to radical stability .
Research Findings and Trends
- Bioactivity : Piperidine/piperazine derivatives with trifluoroacetyl or Boc groups are frequently explored in antiviral and anticancer drug discovery due to their metabolic stability and binding affinity .
- Synthetic Utility: The target compound’s stereochemistry and functional groups enable asymmetric synthesis of complex molecules, a trend highlighted in recent pharmacopeial monographs .
Biological Activity
(2R,4R,6S)-2,6-Dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid
- Molecular Formula : C10H14F3NO3
- Molecular Weight : 253.22 g/mol
- CAS Number : 2059907-93-4
Biological Activity Overview
The biological activity of this compound has been assessed in various studies, focusing on its potential therapeutic applications.
Antimicrobial Activity
Research indicates that derivatives of piperidine compounds exhibit varying degrees of antimicrobial activity. For instance, related studies have shown that piperidine derivatives can inhibit the growth of Mycobacterium tuberculosis and other bacterial strains. The specific compound may exhibit similar properties based on structural analogies.
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| DMK-20 | 2 | M. tuberculosis |
| DMK-16 | 4 | M. tuberculosis |
| (2R,4R,6S)-2,6-Dimethyl... | TBD | TBD |
Cytotoxicity
The cytotoxic effects of (2R,4R,6S)-2,6-dimethyl-1-(trifluoroacetyl)piperidine-4-carboxylic acid were evaluated using the HaCaT cell line. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.
| Cell Line | IC50 (µM) | Selectivity Index (SI) |
|---|---|---|
| HaCaT | TBD | SI > 1.0 indicates nontoxicity |
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoroacetyl group enhances the lipophilicity and bioavailability of the piperidine core, facilitating interaction with biological targets such as enzymes or receptors involved in disease pathways.
Case Studies and Research Findings
-
Study on Antitubercular Activity :
A study focused on various piperidine derivatives demonstrated that modifications at the C-6 position significantly influenced their antimycobacterial activity. The presence of electron-withdrawing groups like trifluoroacetyl was found to enhance potency against M. tuberculosis strains . -
Cytotoxicity Assessment :
In vitro studies revealed that certain piperidine derivatives exhibited low cytotoxicity towards non-cancerous cells while maintaining antimicrobial efficacy. This balance is crucial for developing therapeutic agents with minimal side effects . -
Structure-Activity Relationship (SAR) :
Detailed SAR studies have indicated that variations in substituents on the piperidine ring can lead to significant changes in biological activity. Compounds with higher basicity showed increased potency against bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
